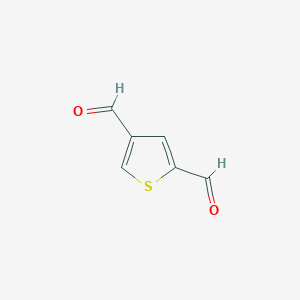

Thiophene-2,4-dicarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMWUDQTQMMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362852 | |

| Record name | thiophene-2,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-93-4 | |

| Record name | thiophene-2,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2,4-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Thiophene-2,4-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to thiophene-2,4-dicarbaldehyde, a valuable building block in medicinal chemistry and materials science. The document delves into the strategic considerations behind a multi-step synthesis, offering detailed protocols, mechanistic insights, and characterization data to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a key heterocyclic intermediate characterized by a five-membered aromatic ring containing a sulfur atom, with aldehyde functionalities at the 2 and 4 positions. This specific substitution pattern makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The aldehyde groups can undergo a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of diverse molecular architectures. Its derivatives have shown promise in the development of novel pharmaceuticals and advanced organic materials.

Strategic Approach to Synthesis: A Multi-Step Pathway from 2,4-Dibromothiophene

A direct, single-step synthesis of this compound is not well-established in the chemical literature. Therefore, a multi-step approach commencing from a readily accessible precursor is the most practical strategy. The most robust and well-documented route involves the use of 2,4-dibromothiophene as the starting material. This pathway leverages the facile nature of lithium-halogen exchange reactions on brominated thiophenes, followed by quenching with a suitable formylating agent.

The overall synthetic strategy can be visualized as a three-stage process:

Foreword: The Synthetic Challenge and Utility of 2,4-Disubstituted Thiophenes

An In-depth Technical Guide to the Synthesis of Thiophene-2,4-dicarbaldehyde

This compound is a highly valuable, yet synthetically challenging, heterocyclic building block. Its unique 2,4-disubstitution pattern makes it a non-symmetrical intermediate, ideal for constructing complex molecular architectures in medicinal chemistry and materials science. Thiophene-based molecules are integral to numerous biologically active compounds, including antitumor, analgesic, and antibacterial agents, and are also used in advanced materials like organic light-emitting diodes (OLEDs).[1] The utility of this compound lies in the differential reactivity of its two aldehyde groups, allowing for sequential and controlled derivatization.

However, the synthesis of this specific isomer is not trivial. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the C2 and C5 positions, which are more electron-rich and sterically accessible.[2] Consequently, direct diformylation of unsubstituted thiophene predominantly yields the 2,5-isomer. Achieving the 2,4-substitution pattern requires carefully designed, multi-step synthetic strategies that override the natural reactivity of the thiophene nucleus. This guide provides an in-depth exploration of the core pathways, mechanistic underpinnings, and field-proven protocols for the synthesis of this compound.

Part 1: Core Synthetic Strategies: Navigating the Regioselectivity of the Thiophene Ring

The successful synthesis of this compound hinges on precise regiochemical control. Two primary strategies have proven effective: the stepwise formylation of a pre-functionalized thiophene and the construction of the diformylated ring from acyclic precursors. We will focus on the most practical and widely applicable approach: stepwise functionalization.

Pathway A: Directed Metalation and Stepwise Formylation

This is arguably the most versatile and controllable route. It involves the use of a directing group or a blocking group to force functionalization at the desired positions. A common and effective strategy begins with 2,4-dibromothiophene, which serves as a regiochemically defined scaffold.

Logical Workflow:

-

Start with a regiochemically defined precursor: 2,4-Dibromothiophene.

-

First Formylation via Halogen-Metal Exchange: Selectively replace one bromine atom with a formyl group. The greater reactivity of the α-bromo (C2) compared to the β-bromo (C4) allows for selective metalation at low temperatures.

-

Second Formylation: Replace the remaining bromine atom with the second formyl group.

This stepwise approach ensures that each formyl group is installed at the correct position without ambiguity.

Pathway B: The Vilsmeier-Haack Approach on a Substituted Thiophene

The Vilsmeier-Haack reaction is a cornerstone method for formylating electron-rich aromatic systems.[3][4] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an electrophilic iminium cation generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]

While direct diformylation of thiophene is not regioselective for the 2,4-positions, this reaction is highly effective for introducing the first formyl group onto a thiophene ring or a substituted derivative. For instance, starting with a 3-substituted thiophene can influence the position of formylation.[6] A subsequent functionalization at the 4-position would then be required, often involving metalation as described in Pathway A.

The Vilsmeier-Haack Mechanism:

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Substitution: The electron-rich thiophene ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[4]

Sources

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

Thiophene-2,4-dicarbaldehyde chemical properties

An In-depth Technical Guide to Thiophene-2,4-dicarbaldehyde: Properties, Reactivity, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a five-membered thiophene ring substituted with two aldehyde functional groups at the 2 and 4 positions. This unique arrangement of a sulfur-containing aromatic core with reactive carbonyl groups makes it a highly valuable and versatile building block in synthetic chemistry. Its structural rigidity, electron-deficient aromatic system, and dual reactive sites provide a robust platform for the construction of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced chemical properties of this molecule is crucial for leveraging its full potential in creating novel pharmaceuticals, functional polymers, and advanced materials.[1] This guide offers a comprehensive overview of its core chemical properties, reactivity, synthesis, and key applications.

Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of this compound are essential for its identification, purification, and application in controlled chemical reactions.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are critical for selecting appropriate solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₄O₂S | [2][3] |

| Molar Mass | 140.16 g/mol | [2] |

| Monoisotopic Mass | 139.9932 Da | [3] |

| Appearance | Typically a yellow to brown solid | [1] |

| Density | ~1.373 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane. | [1] |

Spectroscopic Data Summary

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following table outlines the expected characteristic signals.

| Technique | Characteristic Signals |

| ¹H NMR | Aldehyde protons (CHO) typically appear as singlets in the δ 9.8-10.0 ppm region. Thiophene ring protons will show distinct signals in the aromatic region (δ 7.5-8.5 ppm), with coupling patterns dependent on the specific isomer.[4][5] |

| ¹³C NMR | The carbonyl carbons of the aldehyde groups are expected in the δ 180-190 ppm range. Carbons of the thiophene ring will appear in the aromatic region (δ 125-150 ppm).[4] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde groups is expected around 1670-1700 cm⁻¹.[4][6] |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (~140.16). |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the introduction of aldehyde groups onto a pre-existing thiophene ring. While specific routes for the 2,4-isomer can be proprietary, a common conceptual approach is the formylation of a substituted thiophene precursor.

General Synthetic Workflow

One of the most powerful methods for introducing aldehyde groups to activated aromatic rings is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent. The workflow below illustrates this conceptual pathway.

Caption: Conceptual workflow for the formylation of a thiophene precursor.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol describes a general Vilsmeier-Haack formylation, a plausible method for synthesizing thiophene aldehydes.

-

Reagent Preparation: In a cooled, inert atmosphere reaction vessel, slowly add phosphorus oxychloride (POCl₃) to an excess of N,N-dimethylformamide (DMF) with stirring. Maintain the temperature below 10°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve the appropriate thiophene starting material in a suitable solvent (e.g., DMF or a chlorinated solvent). Slowly add this solution to the prepared Vilsmeier reagent, maintaining a controlled temperature.

-

Heating & Quenching: After the addition is complete, gently heat the reaction mixture (e.g., to 60-80°C) for several hours to drive the reaction to completion. Monitor progress using TLC. Once complete, cool the mixture and carefully pour it onto crushed ice.

-

Hydrolysis & Neutralization: Add a solution of sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt and neutralize the acidic mixture until a basic pH is achieved. This step is crucial as it liberates the free aldehyde.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of this compound is dominated by the interplay between its electron-deficient aromatic ring and its two highly electrophilic aldehyde groups.

Reactivity of the Aldehyde Groups

The aldehyde groups are the primary sites for nucleophilic attack and condensation reactions. This reactivity is the cornerstone of its utility as a molecular scaffold.[4]

-

Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel condensations.[4] These reactions are fundamental for building larger, conjugated molecular systems used in dyes, probes, and pharmaceuticals.

-

Oxidation: The aldehyde groups can be oxidized to the corresponding carboxylic acids (Thiophene-2,4-dicarboxylic acid) using standard oxidizing agents like potassium permanganate or chromic acid.

-

Reduction: Conversely, they can be reduced to hydroxyl groups (diols) using reducing agents such as sodium borohydride (NaBH₄).

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde groups into alkene functionalities, enabling carbon-carbon bond formation and chain extension.

Reactivity of the Thiophene Ring

The thiophene ring itself is aromatic, but its reactivity is significantly influenced by the two strongly electron-withdrawing aldehyde substituents.

-

Electrophilic Aromatic Substitution: Unlike unsubstituted thiophene, which is highly reactive towards electrophiles, the thiophene ring in this molecule is deactivated.[7][8] The aldehyde groups pull electron density out of the ring, making electrophilic substitution (e.g., nitration, halogenation) significantly more difficult and requiring harsh conditions.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring.

-

Metal-Catalyzed Cross-Coupling: The C-H or C-halogen bonds on the thiophene ring can participate in cross-coupling reactions like Suzuki or Stille coupling, allowing for the attachment of various aryl or alkyl groups. This is a powerful strategy for synthesizing complex thiophene derivatives.[5]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

The unique chemical properties of this compound make it a valuable precursor in several high-technology fields.

-

Pharmaceutical Synthesis: The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, including anti-inflammatory, anticancer, and antimicrobial agents.[9][10][11] this compound serves as an excellent starting point for creating libraries of novel thiophene-based compounds. Its two aldehyde "handles" allow for the systematic introduction of different chemical moieties to probe structure-activity relationships (SAR).[12][13]

-

Functional Materials: The ability to form extended conjugated systems through condensation reactions makes it a key monomer for the synthesis of conductive polymers and organic semiconductors. These materials are crucial for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

-

Fluorescent Probes and Dyes: The rigid, planar structure of the thiophene ring combined with conjugated systems formed from its aldehyde groups can give rise to molecules with interesting photophysical properties, including strong fluorescence, making them suitable for use as biological probes or advanced dyes.[4]

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential. Based on data for related thiophene aldehydes, the following precautions should be observed.

-

Hazards: May cause skin, eye, and respiratory irritation.[14][15][16] Harmful if swallowed.[15][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14][15][17] Handle in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][17] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be recommended to prevent oxidation of the aldehyde groups.[17][18]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[17]

References

- MOLBASE. (n.d.). This compound|932-93-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives.

- PubChem. (n.d.). Thiophene-2,3-dicarbaldehyde.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation....

- PubChem. (n.d.). Thiophene-2,4-dicarboxaldehyde.

- PubChem. (n.d.). Thiophene-2,5-dicarbaldehyde.

- PubChem. (n.d.). Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde.

- NIH. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.

- Wikipedia. (n.d.). Thiophene.

- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....

- Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing.

- European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives.

- ResearchGate. (n.d.). Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels–Alder Stereoselectivity.

- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). a) Absorption spectra of thiophene‐2,5‐dicarbaldehyde, model compound....

- Slideshare. (n.d.). Reactivity order of Pyrrole, Furan and Thiophene.pptx.

- MDPI. (n.d.). Thiophene-Based Compounds.

- Assiut University. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.

- NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

Sources

- 1. CAS 1073-31-0: THIOPHENE-3,4-DICARBALDEHYDE | CymitQuimica [cymitquimica.com]

- 2. This compound|932-93-4 - MOLBASE Encyclopedia [m.molbase.com]

- 3. PubChemLite - Thiophene-2,4-dicarboxaldehyde (C6H4O2S) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 12. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Thiophene-2,3-dicarbaldehyde | C6H4O2S | CID 573752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to Thiophene-2,4-dicarbaldehyde: Molecular Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of thiophene-2,4-dicarbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into the core aspects of its molecular structure, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.

Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The thiophene ring's unique electronic properties and ability to engage in various chemical transformations make it a versatile template for designing novel therapeutic agents.[4] this compound, with its two reactive aldehyde functionalities at distinct positions on the thiophene ring, presents a valuable platform for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₆H₄O₂S and a molecular weight of 140.16 g/mol .[5] The molecule consists of a central thiophene ring with aldehyde groups attached at the C2 and C4 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄O₂S | [5] |

| Molecular Weight | 140.16 g/mol | [5] |

| Exact Mass | 139.993 g/mol | [5] |

| LogP | 1.3731 | [5] |

| Polar Surface Area | 62.38 Ų | [5] |

Synthesis of this compound: The Vilsmeier-Haack Reaction

The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring.[8][9]

The synthesis of this compound likely proceeds through a step-wise formylation, though a detailed, optimized protocol for this specific diformylation is not explicitly detailed in the provided search results. A plausible pathway involves the initial formylation of a suitable thiophene precursor, followed by a second formylation.

Conceptual Synthetic Pathway

A logical approach to the synthesis would involve the formylation of a pre-functionalized thiophene. For instance, the Vilsmeier-Haack formylation of 2-formylthiophene could potentially yield the 2,4-dicarbaldehyde derivative. The electron-withdrawing nature of the initial aldehyde group at the 2-position would deactivate the ring towards further electrophilic substitution, making the reaction conditions for the second formylation crucial.

Caption: Generalized Vilsmeier-Haack Reaction Workflow.

Experimental Protocol (Generalized)

The following is a generalized protocol for a Vilsmeier-Haack formylation, which would require optimization for the specific synthesis of this compound.

Materials:

-

Starting thiophene material

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable solvent

-

Crushed ice

-

Sodium acetate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF, typically in a solvent like DCM, while maintaining a low temperature.

-

After the formation of the Vilsmeier reagent, slowly add a solution of the thiophene starting material in the same solvent.

-

Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and a sodium acetate solution.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.[10]

Spectroscopic Characterization

While specific, dedicated spectra for this compound are not available in the provided search results, we can infer the expected spectroscopic features based on data from closely related compounds such as thiophene-2-carbaldehyde and its derivatives.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Two distinct singlets for the aldehyde protons (CHO), likely in the range of δ 9.8-10.5 ppm. - Two doublets for the thiophene ring protons, with coupling constants characteristic of their relative positions. |

| ¹³C NMR | - Two distinct signals for the carbonyl carbons of the aldehyde groups, expected around δ 180-190 ppm. - Four signals for the thiophene ring carbons. |

| IR Spectroscopy | - Strong C=O stretching vibrations for the aldehyde groups, typically in the region of 1670-1700 cm⁻¹.[11] - C-H stretching vibrations of the aromatic ring and aldehyde groups. - C-S stretching vibrations characteristic of the thiophene ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 140.16 g/mol . - Fragmentation patterns resulting from the loss of CO and CHO groups. |

Reactivity and Synthetic Utility

The two aldehyde groups in this compound are the primary sites of reactivity. These groups can undergo a variety of chemical transformations, making this molecule a versatile building block in organic synthesis.

Differential Reactivity of the Aldehyde Groups

The electronic environment of the thiophene ring influences the reactivity of the attached aldehyde groups. The aldehyde at the 2-position is generally more reactive towards nucleophilic attack than the one at the 4-position due to the greater electron-withdrawing effect at the α-position relative to the sulfur atom. This differential reactivity can potentially be exploited for selective transformations.

Caption: Key reactions of this compound.

Common Reactions of Thiophene Aldehydes

-

Condensation Reactions: The aldehyde groups readily react with active methylene compounds, amines, and hydrazines to form a wide array of derivatives. These reactions are fundamental for extending the molecular framework and introducing new functional groups.

-

Oxidation: The aldehyde groups can be oxidized to carboxylic acids, yielding thiophene-2,4-dicarboxylic acid.

-

Reduction: Reduction of the aldehyde groups leads to the formation of the corresponding diol, thiophene-2,4-dimethanol.

Applications in Drug Development and Materials Science

Thiophene derivatives are of significant interest in the pharmaceutical industry.[12] The structural motif of this compound serves as a valuable starting point for the synthesis of compounds with potential therapeutic applications. For instance, derivatives of 4-arylthiophene-2-carbaldehyde have been synthesized and evaluated for their antibacterial, anti-urease, and antioxidant activities.[4]

While specific drug candidates originating directly from this compound are not highlighted in the provided search results, the synthetic versatility of this molecule makes it a promising scaffold for the development of novel therapeutic agents. Furthermore, thiophene-based aldehydes are being explored for their use in creating functional and adhesive semiconducting polymers, which have potential applications as conductive electrodes for interfacing with biological systems.[13]

Conclusion

This compound is a synthetically valuable diformylthiophene derivative with significant potential in medicinal chemistry and materials science. Its synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its two aldehyde groups offer numerous possibilities for the creation of complex and functionally diverse molecules. Further research into the specific biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.

- Thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone.

- Supporting Inform

- Preparation of thiophene-2-aldehydes.

- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

- Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic. (1969). [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Arkivoc. (2013). [Link]

- 2-thenaldehyde. Organic Syntheses. [Link]

- Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity.

- Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene.

- Process for the preparation of thiophene dicarboxylic acid.

- Crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde.

- Conjugated thiophenes having conducting properties and synthesis of same.

- Thiophene-2,3-dicarbaldehyde. PubChem. [Link]

- Thiophene-2,5-dicarbaldehyde. PubChem. [Link]

- (PDF) Thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

- Vilsmeier–Haack reaction. Wikipedia. [Link]

- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...

- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation...

- Thiophene. Wikipedia. [Link]

- Thiophene bridged aldehydes (TBAs) image ALDH activity in cells via modulation of intramolecular charge transfer. Chemical Science. [Link]

- The Infrared Absorption Spectra of Thiophene Derivatives. Osaka Prefecture University. [Link]

- Thiophene-2-aldehyde. SpectraBase. [Link]

- Thiophene-2,4-dicarboxaldehyde (C6H4O2S). PubChemLite. [Link]

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu

- Thiophene-2,5-dicarbaldehyde. SpectraBase. [Link]

- This compound|932-93-4. Molbase. [Link]

- Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxyl

- Thiophene-2,5-dicarbaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- 2-Thiophenecarboxaldehyde. NIST WebBook. [Link]

- Thiophene patented technology retrieval search results.

- Synthesis and Pharmacological Study of Thiophene Deriv

- Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.molbase.com [m.molbase.com]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. impactfactor.org [impactfactor.org]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Thiophene-2,4-dicarbaldehyde: Synthesis, Reactivity, and Applications

Introduction

Thiophene-2,4-dicarbaldehyde is a pivotal heterocyclic building block, distinguished by a five-membered aromatic ring containing a sulfur atom, functionalized with two carbaldehyde groups at the C2 and C4 positions. This specific arrangement of reactive aldehyde groups on an electron-rich thiophene core imparts a unique chemical reactivity profile, making it a highly valuable intermediate in organic synthesis. For researchers in medicinal chemistry and materials science, this compound serves as a versatile scaffold for the construction of complex molecular architectures with significant biological and photophysical properties. Its ability to undergo a variety of chemical transformations allows for the synthesis of novel therapeutic agents, functional polymers, and advanced materials.[1][2] This guide provides an in-depth exploration of its chemical identity, spectroscopic characteristics, synthesis protocols, and critical applications, offering field-proven insights for professionals in drug discovery and development.

Core Identifiers and Chemical Properties

Accurate identification is the foundation of all chemical research and development. The following tables summarize the essential identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 932-93-4[3][4] |

| Molecular Formula | C₆H₄O₂S[4] |

| Molecular Weight | 140.16 g/mol [4] |

| IUPAC Name | This compound[4] |

| InChI Key | Not readily available; isomeric forms have distinct keys. |

| SMILES | C1=C(C=S_C1_C=O)C=O |

| Synonyms | 2,4-Diformylthiophene, Thiophene-2,4-dialdehyde |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | [5] |

| Melting Point | 76-78 °C | [5] |

| Boiling Point | 134 °C at 22 mmHg | [5] |

| Density | 1.3731 g/cm³ (Predicted) | [4] |

| Polar Surface Area | 62.38 Ų (Predicted) | [4] |

Spectroscopic Data Analysis: A Fingerprint of the Molecule

Spectroscopic analysis is crucial for structure elucidation and purity confirmation. The unique electronic environment of this compound gives rise to a characteristic spectral signature.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehydic protons and the two aromatic protons on the thiophene ring. The aldehydic protons (CHO) will appear significantly downfield, typically in the δ 9.8-10.5 ppm region, due to the strong deshielding effect of the carbonyl group. The two remaining ring protons at the C3 and C5 positions will appear as doublets in the aromatic region (δ 7.5-8.5 ppm). Their exact chemical shifts are influenced by the strong electron-withdrawing nature of the adjacent aldehyde groups. The coupling constant (J-value) between these two protons would be characteristic of their meta-relationship on the thiophene ring.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide evidence for all six carbon atoms. The carbonyl carbons of the two aldehyde groups are the most deshielded, appearing in the δ 180-195 ppm range. The four sp²-hybridized carbons of the thiophene ring will resonate in the aromatic region (δ 125-150 ppm). The carbons directly attached to the electron-withdrawing aldehyde groups (C2 and C4) will be further downfield compared to the other two ring carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde groups.[6] The conjugation with the thiophene ring slightly lowers this frequency compared to a non-conjugated aldehyde.[6] Additionally, C-H stretching vibrations for the aldehydic protons typically appear as a pair of weak bands between 2700-2900 cm⁻¹ .[6] Aromatic C=C stretching and C-H bending vibrations will also be present in the fingerprint region.

Synthesis and Mechanism: Constructing the Core Scaffold

The synthesis of this compound typically involves the formylation of a pre-functionalized thiophene ring. A common and effective strategy is the Vilsmeier-Haack reaction, which introduces aldehyde groups onto electron-rich aromatic rings. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).

The causality behind this choice lies in the high reactivity of the thiophene ring towards electrophilic substitution.[7] The Vilsmeier reagent acts as a mild electrophile, which is crucial for achieving selective formylation without causing polymerization or degradation of the sensitive thiophene nucleus.

Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack formylation of a thiophene precursor.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two aldehyde groups. This bifunctionality allows it to act as a linchpin, connecting different molecular fragments to build complex, polycyclic, or polymeric structures.

-

Schiff Base and Heterocycle Formation : The aldehydes readily undergo condensation reactions with primary amines to form Schiff bases (imines). When a diamine is used, this can lead to the formation of macrocycles. Reactions with reagents like hydrazines or hydroxylamine can be used to construct novel heterocyclic rings fused to or substituted on the thiophene core.

-

Knoevenagel and Wittig Reactions : These classic carbon-carbon bond-forming reactions allow for the extension of the side chains at the C2 and C4 positions. Reaction with active methylene compounds (Knoevenagel condensation) or phosphorus ylides (Wittig reaction) converts the aldehyde groups into alkenes, providing a route to conjugated systems with interesting electronic and optical properties.

-

Scaffold for Biologically Active Molecules : The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Thiophene-based molecules have demonstrated a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[2][8] The dicarbaldehyde serves as a key starting material for synthesizing libraries of thiophene derivatives, which can then be screened for therapeutic potential. For instance, derivatives have been synthesized via Suzuki-Miyaura cross-coupling reactions and evaluated for antibacterial and anti-urease activities.[2]

Diagram: Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol describes a general, self-validating procedure for the formylation of a suitable thiophene precursor. This method is adapted from established procedures for thiophene formylation, such as the Vilsmeier-Haack reaction.[9][10]

Objective : To synthesize this compound via a double Vilsmeier-Haack formylation.

Materials :

-

Thiophene (or appropriate precursor)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

-

Ethyl acetate and Hexanes for chromatography

Procedure :

-

Vilsmeier Reagent Preparation : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.5 eq.). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2.2 eq.) dropwise via the dropping funnel over 30 minutes. The causality here is to control the exothermic reaction. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

-

Formylation Reaction : Dissolve the thiophene precursor (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

-

After addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching : Once the reaction is complete, cool the mixture back down to 0 °C. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done cautiously as it is highly exothermic.

-

Neutralization : Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~7-8. The purpose is to ensure the product is in its neutral form for extraction.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with water, followed by saturated brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification and Validation : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization : Collect the pure fractions and confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and MS analysis.

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory when handling this compound and its precursors.

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields or chemical goggles, and a lab coat.[11][12][13]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[11][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be recommended.[12]

-

First Aid :

-

If on skin : Wash off immediately with plenty of soap and water.[11]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If swallowed : Call a poison center or doctor if you feel unwell. Do not induce vomiting.[11]

-

If inhaled : Remove person to fresh air and keep comfortable for breathing.[11]

-

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the hands of skilled researchers. Its unique structure, characterized by two reactive aldehyde groups on an electron-rich thiophene ring, provides a reliable platform for the synthesis of diverse and complex molecules. From developing next-generation pharmaceuticals to engineering novel conductive materials, the potential applications of this scaffold are vast and continue to expand. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for harnessing its full potential in advancing chemical science and drug discovery.

References

- MOLBASE. (n.d.). This compound|932-93-4.

- PubChem. (n.d.). Thiophene-2,3-dicarbaldehyde.

- PubChem. (n.d.). Thieno(3,2-b)thiophene-2,5-dicarboxaldehyde.

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

- National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

- SpectraBase. (n.d.). Thiophene-2-aldehyde.

- National Institutes of Health (NIH). (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.

- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation....

- Organic Syntheses. (n.d.). 2-THENALDEHYDE.

- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum.

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- SpectraBase. (n.d.). Thiophene-2,5-dicarbaldehyde.

- Semantic Scholar. (n.d.). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 932-93-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound|932-93-4 - MOLBASE Encyclopedia [m.molbase.com]

- 5. 2,3-Thiophene-dicarbaldehyde | 932-41-2 [sigmaaldrich.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.ie [fishersci.ie]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Spectroscopic Characterization of Thiophene-2,4-dicarbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiophene-2,4-dicarbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in public databases, this guide employs a predictive approach grounded in established spectroscopic principles and comparative data from closely related thiophene derivatives. Each section details the theoretical basis, predicted spectral features, and a rigorous interpretation to provide a validated framework for the characterization of this compound.

Introduction: The Significance of this compound

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in numerous pharmacologically active compounds and advanced materials.[1] The introduction of functional groups, such as aldehydes, onto the thiophene ring provides versatile handles for further chemical transformations, making thiophene aldehydes valuable intermediates in organic synthesis.[2] this compound, with its distinct substitution pattern, offers a unique geometric and electronic profile for the synthesis of novel molecular architectures. Its applications can be envisioned in the development of new therapeutic agents, organic semiconductors, and specialized polymers.

A prerequisite for the successful application of this compound is its unambiguous structural characterization. Spectroscopic techniques are the cornerstone of this process, providing detailed insights into the molecular framework and functional groups. This guide presents a detailed exposition of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Synthesis of this compound: A Brief Overview

While various methods exist for the synthesis of substituted thiophenes, a common route to this compound involves the formylation of a pre-functionalized thiophene ring. For instance, a plausible synthetic pathway could involve the Vilsmeier-Haack reaction on a suitable thiophene precursor.[3] The specific reaction conditions and starting materials will influence the purity of the final product, and the spectroscopic methods detailed herein are essential for confirming its identity and assessing its purity.

Caption: A plausible synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the known effects of aldehyde substituents on the thiophene ring.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the two remaining ring protons and the two aldehyde protons. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde groups and the aromaticity of the thiophene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.2 | d | ~1.5 |

| H-5 | ~8.0 | d | ~1.5 |

| CHO (C2) | ~10.0 | s | - |

| CHO (C4) | ~9.9 | s | - |

Interpretation:

-

Ring Protons (H-3 and H-5): The protons on the thiophene ring are expected to be in the downfield region due to the deshielding effect of the aromatic ring current and the two electron-withdrawing aldehyde groups. H-3 is likely to be the most downfield of the two ring protons due to its proximity to both aldehyde groups. The coupling between H-3 and H-5 is a long-range coupling, expected to be small (around 1.5 Hz), resulting in two doublets.[6]

-

Aldehyde Protons (CHO): The aldehyde protons are highly deshielded and will appear as singlets in the far downfield region of the spectrum, typically between 9 and 10 ppm.[7] The aldehyde proton at the 2-position is expected to be slightly more downfield than the one at the 4-position due to the influence of the sulfur atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~140 |

| C-4 | ~142 |

| C-5 | ~135 |

| CHO (C2) | ~185 |

| CHO (C4) | ~183 |

Interpretation:

-

Ring Carbons (C-2, C-3, C-4, C-5): The aromatic carbons of the thiophene ring are expected to resonate in the range of 135-145 ppm. The carbons directly attached to the electron-withdrawing aldehyde groups (C-2 and C-4) will be the most deshielded.

-

Carbonyl Carbons (CHO): The carbonyl carbons of the aldehyde groups will appear at the most downfield chemical shifts, typically in the range of 180-190 ppm.[8]

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aldehyde groups and the thiophene ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aldehyde) | 2850-2750 | Medium, often two bands |

| C=O (aldehyde) | 1700-1680 | Strong |

| C=C (aromatic) | 1600-1450 | Medium to Strong |

| C-S (thiophene ring) | 850-700 | Medium |

Interpretation:

-

C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹. The aldehyde C-H stretching typically appears as a pair of medium intensity bands between 2850 and 2750 cm⁻¹, a characteristic feature known as a Fermi doublet.[9]

-

C=O Stretching: The most intense band in the spectrum will be the carbonyl (C=O) stretching vibration of the aldehyde groups, expected in the region of 1700-1680 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[10]

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will give rise to one or more bands in the 1600-1450 cm⁻¹ region.

-

C-S Stretching: The C-S stretching vibration of the thiophene ring is expected in the fingerprint region, typically between 850 and 700 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₆H₄O₂S, giving a molecular weight of 140.16 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 140.[3]

-

Isotope Peaks: Due to the natural abundance of isotopes, particularly ³³S and ³⁴S, there will be smaller peaks at m/z = 141 (M+1) and m/z = 142 (M+2). The expected intensity of the M+2 peak due to ³⁴S is approximately 4.4% of the molecular ion peak.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of the aldehyde groups. Key fragments would include:

-

[M-H]⁺ (m/z = 139): Loss of a hydrogen atom from an aldehyde group.

-

[M-CHO]⁺ (m/z = 111): Loss of one formyl radical.

-

[M-2CHO]⁺ (m/z = 82): Loss of both formyl radicals, leading to a thiophene radical cation.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range from -1 to 12 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Use a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range from 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern.

-

Propose structures for the major fragment ions.

-

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental validation of these predictions. A thorough understanding of the spectroscopic properties of this compound is essential for its effective use in the development of novel pharmaceuticals and materials.

References

- Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. ResearchGate.

- This compound | 932-93-4. Molbase.

- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation reaction of cyclopropyl ethanols 201. ResearchGate.

- Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. ResearchGate.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- NMR chemical shift prediction of thiophenes. Stenutz.

- 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of BT-NDI-BT, BT-PDI-BT, and BT- FLU-BT Monomers. ResearchGate.

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health.

- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega.

- 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.

- Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. ResearchGate.

- How to predict the 13C NMR spectrum of a compound. YouTube.

- Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate.

- Thiophene. National Institute of Standards and Technology.

- Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry.

- Thiophene-2-aldehyde. SpectraBase.

- The Infrared Absorption Spectra of Thiophene Derivatives. Osaka Prefecture University.

- Spectra Prediction. CFM-ID.

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Preprints.org.

- PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. The Journal of Organic Chemistry.

- PROSPRE - 1H NMR Predictor. PROSPRE.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics.

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate.

- Predict 13C carbon NMR spectra. nmrdb.org.

- Experimental and theoretical IR spectra of thiophene. ResearchGate.

- Thiophene-2,5-dicarbaldehyde. PubChem.

- Predict and Identify MS Fragments with Software. YouTube.

- IR Spectrum Prediction. Protheragen.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.molbase.com [m.molbase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

1H NMR spectrum of Thiophene-2,4-dicarbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of Thiophene-2,4-dicarbaldehyde

Introduction

This compound is a heteroaromatic compound featuring a five-membered thiophene ring substituted with two aldehyde functional groups. This molecule serves as a versatile building block in the synthesis of more complex structures in materials science and medicinal chemistry, including conjugated polymers and pharmacologically active agents.[1] The precise confirmation of its molecular structure is paramount for its application in these fields.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. It provides critical information about the electronic environment of each proton, their connectivity, and their relative abundance. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. The structure contains four distinct types of protons:

-

Aldehyde Proton at C2 (CHO-2): This proton is directly attached to the carbonyl carbon at the 2-position of the thiophene ring.

-

Aldehyde Proton at C4 (CHO-4): This proton is attached to the carbonyl carbon at the 4-position.

-

Thiophene Ring Proton at C3 (H-3): This aromatic proton is situated between the two electron-withdrawing aldehyde groups.

-

Thiophene Ring Proton at C5 (H-5): This aromatic proton is adjacent to the sulfur atom and the C4-aldehyde group.

These distinct electronic environments will cause each proton to resonate at a different frequency, giving rise to a unique set of signals in the ¹H NMR spectrum.

Theoretical ¹H NMR Spectral Prediction

A robust understanding of the spectrum begins with a prediction based on fundamental NMR principles, including chemical shift, spin-spin coupling, and integration.

Pillar 1: Chemical Shift (δ)

The chemical shift of a proton is dictated by the degree of magnetic shielding around it. Electron-withdrawing groups decrease the electron density, "deshielding" the proton and causing its signal to appear further downfield (at a higher ppm value).

-

Aldehyde Protons (CHO-2 and CHO-4): Aldehyde protons are characteristically found in the far downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[2][3][4] This significant deshielding is a combined effect of the electronegativity of the carbonyl oxygen and the magnetic anisotropy of the C=O double bond.[5][6] Both CHO-2 and CHO-4 are expected in this range. Their chemical shifts will be slightly different due to their distinct positions on the thiophene ring, but they will be very close.

-

Thiophene Ring Protons (H-3 and H-5): Protons on aromatic rings typically resonate between δ 6.5 and 8.2 ppm due to the deshielding effect of the aromatic ring current.[2] For a simple thiophene molecule, protons appear around δ 7.1-7.3 ppm.[7][8] In this compound, the powerful electron-withdrawing nature of the two aldehyde groups will further deshield the ring protons, shifting their signals significantly downfield from this baseline.

-

H-3: This proton is flanked by both aldehyde groups at C2 and C4. The cumulative electron-withdrawing effect will make H-3 the most deshielded of the two ring protons.

-

H-5: This proton is adjacent to the C4-aldehyde group and the sulfur atom. While still strongly deshielded, the effect is less pronounced compared to H-3. Therefore, H-5 is expected to appear slightly upfield relative to H-3.

-

Pillar 2: Integration

The area under each NMR signal is directly proportional to the number of protons it represents. Since there is one of each unique proton (CHO-2, CHO-4, H-3, and H-5), the integrated ratio of the four signals is expected to be 1:1:1:1.

Pillar 3: Spin-Spin Coupling (J-coupling)

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent protons through the intervening chemical bonds, resulting in the splitting of NMR signals. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

-

Coupling Between Ring Protons (H-3 and H-5): These two protons are not on adjacent carbons. They are separated by four bonds (H-C3-C4-C5-H), a relationship described as meta-coupling. In aromatic and heteroaromatic systems, such "long-range" coupling is common.[9][10][11] The coupling constant across the sulfur atom between H-3 and H-5 (⁴JH3-H5) is expected to be small, typically in the range of 1-3 Hz.[9][11] This interaction will cause the signal for H-3 to be split into a doublet by H-5, and reciprocally, the signal for H-5 will be split into a doublet by H-3.

-

Long-Range Coupling to Aldehyde Protons: Further long-range coupling can occur between the aldehyde protons and the ring protons over four or five bonds (⁴J or ⁵J).[12][13] For instance, the CHO-4 proton could couple to both H-3 and H-5, and the CHO-2 proton could couple to H-3. These coupling constants are typically very small (<1 Hz) and may not be fully resolved, often leading to a slight broadening of the peaks rather than distinct splitting.[12][14] For clarity in prediction, the primary splitting pattern is determined by the larger H-3/H-5 coupling.

Predicted ¹H NMR Data Summary

The predicted spectral parameters for this compound are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CHO-2 | ~10.0 - 10.2 | Singlet (s) | - | 1H |

| CHO-4 | ~9.9 - 10.1 | Singlet (s) | - | 1H |

| H-3 | ~8.3 - 8.6 | Doublet (d) | ⁴J ≈ 1-3 Hz | 1H |

| H-5 | ~8.1 - 8.4 | Doublet (d) | ⁴J ≈ 1-3 Hz | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Visualization of Molecular Connectivity

The through-bond coupling relationship between the two thiophene ring protons is a key feature of the spectrum. This can be visualized using the following diagram.

Caption: Key ⁴J meta-coupling between protons H-3 and H-5.

Experimental Protocol: A Self-Validating System

To obtain a high-quality spectrum that validates these predictions, the following protocol is recommended.

1. Sample Preparation:

- Analyte: Accurately weigh approximately 5-10 mg of this compound.

- Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that chemical shifts will vary between solvents.

- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

- Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Confirm its presence.

- Homogenization: Gently vortex the tube to ensure the solution is homogeneous.

2. NMR Spectrometer Setup (Example: 400 MHz Instrument):

- Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

- Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. A well-shimmed sample results in sharp, symmetrical peaks.

- Acquisition Parameters:

- Pulse Angle: 30-45 degrees.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 8-16 scans. This number can be increased to improve the signal-to-noise ratio for very dilute samples.

3. Data Processing:

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

- Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

- Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

- Integration: Integrate the signals and normalize one peak to a value of 1.0 to determine the relative ratios of the others.

Conclusion

The ¹H NMR spectrum of this compound is a distinct and informative fingerprint of its molecular structure. It is characterized by two downfield singlets for the aldehyde protons above δ 9.9 ppm and two doublets in the aromatic region above δ 8.0 ppm for the thiophene ring protons. The key to distinguishing the ring protons lies in their splitting pattern—a set of two doublets arising from a small four-bond meta-coupling. This detailed analysis serves as a robust guide for scientists to confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

- Filo. (2025, October 6). Attempt any two of the following: i) Explain long range coupling in aroma...

- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.

- Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling.

- The Journal of Chemical Physics. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. AIP Publishing.

- Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes.

- Studylib. (n.d.). NMR Spectroscopy: Aromatics, Coupling, and Integration.

- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

- (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines.

- PubMed. (n.d.). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors.

- UCL. (n.d.). Chemical shifts.

- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?

- ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.

- Reddit. (2014, November 14). Aldehyde in 1H-NMR.

- MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications.

Sources

- 1. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications [mdpi.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. organicchemistryguide.com [organicchemistryguide.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. Attempt any two of the following: i) Explain long range coupling in aroma.. [askfilo.com]

- 10. Aromatic allylic-nmr-spin-spin-coupling | PPTX [slideshare.net]

- 11. acdlabs.com [acdlabs.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. studylib.net [studylib.net]

- 14. jcsp.org.pk [jcsp.org.pk]

An In-depth Technical Guide to the ¹³C NMR Analysis of Thiophene-2,4-dicarbaldehyde

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of thiophene-2,4-dicarbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering a deep dive into the principles of spectral prediction, detailed methodologies for sample analysis, and a thorough interpretation of the expected spectral data. By integrating established theoretical principles with practical experimental guidance, this guide serves as a self-validating system for the structural elucidation of this important disubstituted thiophene.

Introduction: The Structural Significance of this compound

Thiophene and its derivatives are fundamental scaffolds in a vast array of functional organic molecules. The introduction of two electron-withdrawing aldehyde groups at the 2- and 4-positions of the thiophene ring creates a molecule with unique electronic properties and reactivity, making it a valuable precursor in the synthesis of more complex chemical entities. Accurate and unambiguous structural characterization is paramount, and ¹³C NMR spectroscopy stands as a primary analytical tool for this purpose. This guide will illuminate the nuances of the ¹³C NMR spectrum of this compound, enabling researchers to confidently identify and characterize this compound.

Theoretical Underpinnings: Predicting the ¹³C NMR Spectrum

In the absence of a readily available experimental spectrum for this compound, a robust prediction can be formulated by leveraging the principle of substituent chemical shift (SCS) additivity.[2][3] This approach assumes that the influence of each substituent on the chemical shifts of the ring carbons is independent and additive.